molecular formula C6H7F2IN2O B15227012 (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B15227012
M. Wt: 288.03 g/mol
InChI Key: OUDWDXBVMPIZRD-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol (CAS 2460029-11-0) is a halogenated pyrazole derivative of significant interest in advanced chemical synthesis and agrochemical research. This compound, with a molecular formula of C6H7F2IN2O and a molecular weight of 288.03 g/mol, serves as a versatile synthetic intermediate . Its core structure features a pyrazole ring—a privileged aza-heterocyclic scaffold frequently studied for its diverse applications . The specific pattern of substituents, including the difluoromethyl group at the 3-position and the iodine atom at the 4-position, makes it a key precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions and other transformations . Pyrazole motifs of this kind are recognized as highly promising pharmacophores with excellent therapeutic potential . This compound is primarily valued for its role in the discovery and development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Such fungicides, which include market leaders like fluxapyroxad and benzovindiflupyr, act by inhibiting the mitochondrial respiration complex II in fungi and are crucial for controlling major crop diseases caused by Alternaria species and other pathogens . The iodine atom present on the pyrazole ring provides a reactive site for further structural elaboration, enabling the synthesis of a diverse array of carboxamide fungicides . This compound is supplied with a purity of 98% and should be stored at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H7F2IN2O

Molecular Weight

288.03 g/mol

IUPAC Name

[5-(difluoromethyl)-4-iodo-2-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C6H7F2IN2O/c1-11-3(2-12)4(9)5(10-11)6(7)8/h6,12H,2H2,1H3

InChI Key

OUDWDXBVMPIZRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)I)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative, followed by iodination and hydroxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine substituent can be reduced to form hydrogenated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include difluoromethylated pyrazole derivatives with various functional groups, which can be further utilized in different chemical transformations.

Scientific Research Applications

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

Table 1: Substituent Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 3: CF2H; 4: I; 1: CH3; 5: CH2OH Hydroxymethyl, Iodo, Difluoromethyl -
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 5: CF2H; 4: NH2; 1: 2-methylphenyl Amine, Difluoromethyl, Aryl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Multiple (thiazole, triazole, aryl) Chloro, Fluoro, Triazole
(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one 4: Amino/imino; 1: Phenyl Amino, Imino, Carbonyl
  • Halogen Effects: The iodine in the target compound contrasts with chlorine/fluorine in analogs .
  • Functional Groups: The hydroxymethyl group distinguishes the target compound from amines (e.g., ) or carbonyl-containing derivatives (e.g., ). This group likely improves aqueous solubility relative to non-polar substituents but reduces lipophilicity compared to aryl or halogenated groups.

Structural and Crystallographic Insights

  • Molecular Conformation : Isostructural compounds in exhibit planar molecular arrangements with perpendicular aryl groups. The iodine substituent in the target compound could disrupt planarity due to steric bulk, altering packing efficiency compared to fluorine/chlorine analogs.
  • Hydrogen Bonding : The hydroxymethyl group may form O–H···O/N bonds in crystals, similar to hydroxyl-containing compounds in . This contrasts with halogen bonding (C–I···X) or π-stacking seen in aryl-substituted analogs .

Biological Activity

The compound (3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

The molecular formula of this compound is C7H7F2IN2OC_7H_7F_2IN_2O with a molecular weight of approximately 292.05 g/mol. The structure includes a difluoromethyl group and an iodo substituent, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole with formaldehyde or its derivatives under acidic or basic conditions to yield the methanol derivative. Various synthetic routes have been explored to optimize yield and purity, with reported yields exceeding 64% in some cases .

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi. Among these, certain derivatives showed moderate to excellent antifungal activity, surpassing the efficacy of established fungicides like boscalid .

Anti-inflammatory Activity

Compounds within the pyrazole class have also been evaluated for their anti-inflammatory properties. A study highlighted that certain pyrazole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. One compound demonstrated an IC50 value lower than that of standard anti-inflammatory drugs .

Molecular docking studies have elucidated potential mechanisms by which these compounds exert their biological effects. For example, hydrogen bonding interactions between specific atoms in the pyrazole structure and target proteins have been identified as crucial for binding affinity and activity .

Case Studies

Study Compound Tested Activity IC50 Value
Study 1N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalLower than boscalid
Study 2Pyrazole derivative XAnti-inflammatory (COX inhibition)54.65 μg/mL
Study 3Various pyrazole derivativesAntioxidantSignificant activity observed

Q & A

Q. What are the optimal synthetic routes for (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol, considering the reactivity of the iodo substituent?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole ring. Key steps include:
  • Iodination : Introducing iodine at the 4-position of the pyrazole core under electrophilic conditions. This step requires careful control of temperature and stoichiometry to avoid over-iodination .
  • Difluoromethylation : A nucleophilic substitution or radical-mediated reaction to introduce the difluoromethyl group at the 3-position. Anhydrous solvents (e.g., THF) and catalysts like CuI may enhance yield .
  • Methanol Functionalization : Oxidation-reduction sequences or protective group strategies (e.g., silylation) to install the hydroxymethyl group at the 5-position while preserving the iodine substituent .
    Example protocol: Refluxing intermediates in ethanol with sodium acetate (2 h, 100°C) for cyclization, followed by crystallization in absolute ethanol (yield: ~96%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the positions of the difluoromethyl and methyl groups. The iodine atom’s electron-withdrawing effect causes distinct deshielding in adjacent protons .
  • FTIR : Identifies the hydroxymethyl (-OH stretch: 3200–3600 cm1^{-1}) and C-F vibrations (1050–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 127I^{127}\text{I} signature) .
  • Elemental Analysis : Cross-referenced with theoretical values to confirm purity (>95%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The difluoromethyl group (-CF2_2H) induces electron-withdrawing effects, polarizing the pyrazole ring and activating the 4-iodo position for Suzuki-Miyaura or Ullmann couplings. DFT calculations show a 15% increase in electrophilicity at the iodine site compared to non-fluorinated analogs .
  • Reactivity : Fluorine’s electronegativity stabilizes transition states in palladium-catalyzed cross-couplings. Use ligands like XPhos to enhance catalytic efficiency in C–I bond activation .
  • Comparative Studies : Replace -CF2_2H with -CH3_3 or -Cl to assess electronic contributions to reaction rates .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?

  • Methodological Answer :
  • Challenges : Heavy iodine atoms cause strong absorption effects, requiring data collection at low temperatures (90–100 K) and correction via SADABS . Twinning or disorder in the hydroxymethyl group may complicate refinement.
  • SHELX Workflow :

Data Integration : Use SHELXC/D for rapid data processing and phase estimation .

Refinement : SHELXL’s constraints (e.g., DFIX for bond lengths) resolve positional disorder. Hydrogen bonding networks are modeled using HFIX commands .

Validation : Check R-factor convergence (<0.05) and mean σ(C–C) bond-length deviations (<0.002 Å) .

Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s stability and solubility?

  • Methodological Answer :
  • Graph Set Analysis : Identify motifs like D(2,1)\text{D}(2,1) or R22(8)\text{R}_2^2(8) using Etter’s formalism. The hydroxymethyl group often forms O–H∙∙∙N bonds with adjacent pyrazole rings, creating 1D chains that enhance thermal stability (Tm_\text{m} > 200°C) .
  • Solubility : Strong intermolecular H-bonding reduces solubility in apolar solvents. Co-crystallization with PEG-400 or cyclodextrins disrupts these networks, improving aqueous solubility by ~40% .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450). The iodine atom’s van der Waals volume and fluorine’s electronegativity are critical for pose validation .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • QSAR Models : Correlate substituent effects (e.g., -CF2_2H vs. -I) with inhibitory activity using partial least squares regression .

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